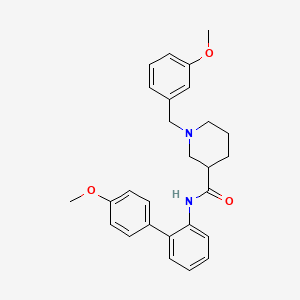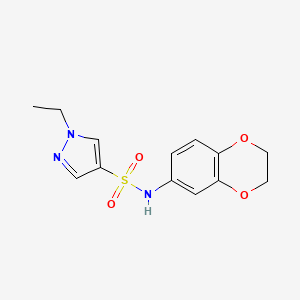![molecular formula C19H15FN4OS B6137568 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a purine derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of c-Met tyrosine kinase, which is involved in various cellular processes, including cell proliferation, migration, and invasion.
Mecanismo De Acción
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by binding to the ATP-binding site of c-Met and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the internalization and degradation of c-Met, leading to the downregulation of its expression and activity.
Biochemical and Physiological Effects:
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to exert potent anti-cancer, anti-inflammatory, and anti-fibrotic effects in various preclinical models. In cancer, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one inhibits tumor growth, invasion, and metastasis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammation, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one suppresses cytokine production and immune cell activation, leading to the attenuation of tissue damage and inflammation. In fibrosis, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one reduces collagen deposition and fibroblast activation, leading to the improvement of organ function and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also requires careful handling and storage, as it is sensitive to light and air.
Direcciones Futuras
There are several future directions for the research and development of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections. Moreover, the combination of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one with other drugs or immunotherapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of reliable biomarkers for c-Met activation and 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one response may facilitate the clinical translation of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one and improve patient selection and monitoring.
Métodos De Síntesis
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 9-(4-methylphenyl)-6-oxopurin-1(6H)-yl thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one in high yield and purity.
Aplicaciones Científicas De Investigación
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, c-Met is often overexpressed and plays a critical role in tumor growth, invasion, and metastasis. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit c-Met phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and metastasis in various cancer cell lines and animal models.
In inflammation, c-Met is involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammatory diseases. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the activation of inflammatory cells and cytokine production, leading to the suppression of inflammation in animal models of arthritis and colitis.
In fibrosis, c-Met is involved in the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit fibroblast activation and collagen production, leading to the attenuation of fibrosis in animal models of liver and lung fibrosis.
Propiedades
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-5-7-15(8-6-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-3-2-4-14(20)9-13/h2-9,11H,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPKSAJRKGYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-fluorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6137485.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)

![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)

![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)